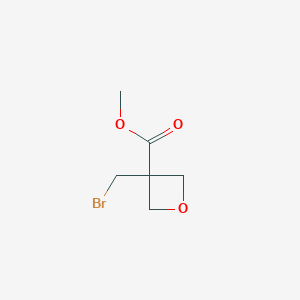

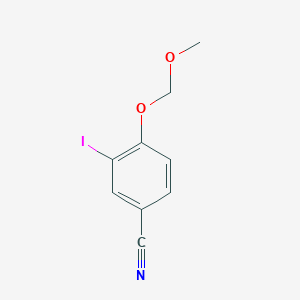

![molecular formula C22H28BrN5O2 B2525637 N-(2-(5-(4-溴苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-丙基戊酰胺 CAS No. 921912-77-8](/img/structure/B2525637.png)

N-(2-(5-(4-溴苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-丙基戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

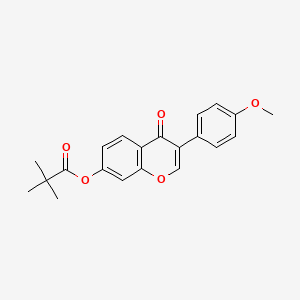

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C22H28BrN5O2 and its molecular weight is 474.403. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡唑并[3,4-d]嘧啶支架的合成和药用方面

吡唑并[3,4-d]嘧啶是药物发现中一种特有的支架,因为它具有广泛的药用特性,如抗癌剂、中枢神经系统药物、抗感染剂、抗炎剂和放射诊断应用。围绕该支架的构效关系 (SAR) 研究引起了人们的关注,从而导致了针对不同疾病靶标的各种先导化合物的开发。与该支架相关的合成策略和生物学特性表明,药物化学家在开发新的候选药物方面有进一步探索的潜力 (Cherukupalli 等人,2017)。

杂化催化剂在吡唑并[3,4-d]嘧啶衍生物合成中的应用

使用杂化催化剂合成吡唑并[3,4-d]嘧啶衍生物突出了该化合物在合成化学中的多功能性。这些催化剂通过环保和原子经济的方法促进了复杂分子的开发,强调了该化合物在创造具有潜在治疗应用的新型材料中的相关性 (Parmar 等人,2023)。

化学抑制剂和药物代谢

与吡唑并[3,4-d]嘧啶支架相关的化合物可作为细胞色素 P450 同工型的化学抑制剂,在药物代谢和药物-药物相互作用中发挥至关重要的作用。这些抑制剂在特定 CYP 同工型中的选择性和效力对于理解和预测代谢途径和相互作用至关重要,这对于开发安全有效的药物至关重要 (Khojasteh 等人,2011)。

作用机制

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects the normal transmission of nerve pulses, leading to significant behavioral changes, impairment of body movement, and even a reduction in the number of surviving organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving free radicals and reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Pharmacokinetics

It’s worth noting that the compound’s anti-neurotoxic potential was examined using nuclear magnetic resonance (nmr) and high-performance liquid chromatography (hplc) .

Result of Action

The result of the compound’s action is a dose-dependent increase in the concentration of malondialdehyde (MDA) . MDA is a secondary product formed when lipid peroxides degrade rapidly. It is a common biomarker for cellular and tissue oxidative injury .

Action Environment

It’s important to note that the compound was prepared and assayed biologically for ache activity , suggesting that its action could be influenced by the conditions under which these processes occur.

生化分析

Biochemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have shown promising pharmacological potentials such as antimicrobial, antitumor, and cardiovascular activities . The specific enzymes, proteins, and other biomolecules that N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide interacts with are yet to be identified.

Cellular Effects

Related compounds have demonstrated significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

属性

IUPAC Name |

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BrN5O2/c1-3-5-17(6-4-2)21(29)24-11-12-28-20-19(13-26-28)22(30)27(15-25-20)14-16-7-9-18(23)10-8-16/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZJAPQVRXRFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

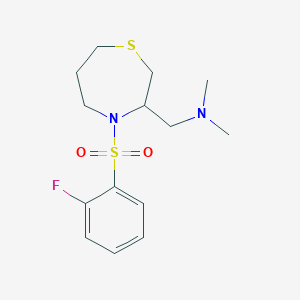

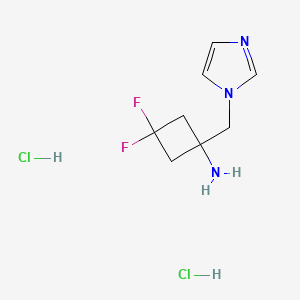

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2525570.png)

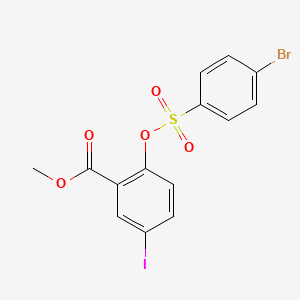

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

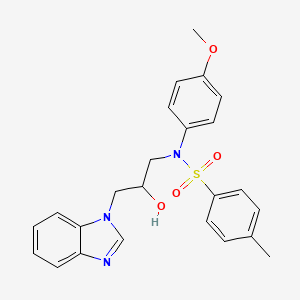

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)